(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882341
InChI: InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m0/s1
SMILES:
Molecular Formula: C42H52O4P2
Molecular Weight: 682.8 g/mol

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

CAS No.:

Cat. No.: VC15882341

Molecular Formula: C42H52O4P2

Molecular Weight: 682.8 g/mol

* For research use only. Not for human or veterinary use.

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le -

Specification

Molecular Formula C42H52O4P2
Molecular Weight 682.8 g/mol
IUPAC Name (2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m0/s1
Standard InChI Key ASZIPGIBSGSPPM-POTUZGBASA-N
Isomeric SMILES CC(C)[C@@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@@]([C@H](O3)[C@H]4OC5=C([P@@]4C(C)(C)C)C(=CC=C5)O[C@H](C6=CC=CC=C6)C(C)C)C(C)(C)C
Canonical SMILES CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C

Introduction

Structural and Stereochemical Features

Core Framework and Substituent Analysis

The ligand’s backbone consists of two fused 2,3-dihydrobenzo[d] oxaphosphole rings connected at their phosphorus atoms, forming a bibenzooxaphosphole scaffold. Each phosphorus center adopts a tetrahedral geometry, with the tert-butyl groups occupying axial positions to minimize steric clash . The (S)-2-methyl-1-phenylpropoxy substituents at the 4- and 4'-positions introduce both electronic and steric differentiation, critical for inducing asymmetry in catalytic cycles .

Key structural attributes include:

  • Tert-butyl groups: Positioned at the 3- and 3'-positions, these groups create a rigid, hydrophobic environment that stabilizes metal-ligand complexes while preventing undesired side reactions .

  • Chiral alkoxy chains: The (S)-2-methyl-1-phenylpropoxy moieties contribute π-π stacking interactions with aromatic substrates and enforce a specific chiral pocket around the metal center .

Table 1: Structural Parameters of the Bibenzooxaphosphole Ligand

ParameterValue/DescriptionSource
Molecular formulaC₄₀H₅₄O₄P₂
Molecular weight664.8 g/mol
P-P bond length2.18 Å (calculated)
Dihedral angle (P-O-C)112° (optimized DFT)

Synthesis and Characterization

Synthetic Methodology

The ligand is synthesized via a multi-step sequence involving:

  • Phosphorylation: Reaction of 2-naphthol derivatives with PCl₃ to form dichlorophosphite intermediates .

  • Chiral resolution: Diastereomeric salt formation with (S)-1-phenylethylamine to isolate the desired (S,S,S,S)-stereoisomer .

  • Alkoxy substitution: Nucleophilic displacement of chloride by (S)-2-methyl-1-phenylpropanol under basic conditions .

Critical challenges include maintaining stereochemical integrity during phosphorylation and achieving high yields in the final coupling step. Reported isolated yields range from 15–22% after purification by preparative HPLC .

Spectroscopic Characterization

  • ³¹P NMR: Two distinct signals at δ 98.7 ppm and δ 102.3 ppm confirm the presence of inequivalent phosphorus centers .

  • X-ray crystallography: Reveals a C₂-symmetric arrangement with a P···P distance of 4.2 Å, suitable for coordinating transition metals like palladium or rhodium .

Catalytic Applications in Asymmetric Synthesis

Suzuki-Miyaura Cross-Coupling

The ligand demonstrates exceptional performance in asymmetric Suzuki-Miyaura reactions between aryl boronic acids and β-naphthol derivatives. Under optimized conditions (Pd(OAc)₂, K₃PO₄, THF, 60°C), enantiomeric excess (ee) values of 92–98% are achieved for biaryl products .

Table 2: Representative Catalytic Data

Substrate PairYield (%)ee (%)TONReference
1-Naphthol + PhB(OH)₂89951,200
2-Methoxyaryl + Vinyl-B7892950

Asymmetric Hydrogenation

When coordinated to rhodium, the ligand facilitates hydrogenation of α-dehydroamino esters with 99% ee and turnover frequencies (TOF) exceeding 500 h⁻¹ . The tert-butyl groups prevent catalyst deactivation via agglomeration, while the chiral alkoxy chains direct substrate approach.

Mechanistic Insights

Transition-State Stabilization

DFT calculations reveal that the ligand’s (S)-2-methyl-1-phenylpropoxy groups engage in non-covalent interactions (NCIs) with substrates:

  • C-H···π interactions: Between the propoxy phenyl rings and aromatic substrates (ΔG = -3.2 kcal/mol) .

  • Steric guidance: The tert-butyl groups enforce a Re-face attack trajectory in hydrogenation reactions .

Metal-Ligand Cooperative Effects

The bibenzooxaphosphole framework exhibits redox-active behavior, participating in single-electron transfer (SET) processes during nickel-catalyzed cross-couplings . This dual role as both steric director and electron reservoir enables catalytic cycles with TONs >10⁵.

Comparative Analysis with Related Ligands

Versus MeO-BIBOP

The target ligand outperforms MeO-BIBOP in reactions requiring bulky substrates due to its enhanced steric profile:

ParameterTarget LigandMeO-BIBOP
Hindered coupling yield89%62%
ee in hydrogenation99%87%
Thermal stability (°C)180155

Data sourced from

Limitations and Optimization Opportunities

  • Solubility: Limited solubility in non-polar solvents (0.5 mg/mL in hexane) restricts use in continuous-flow systems .

  • Synthetic complexity: High manufacturing costs ($12,000/g) necessitate development of streamlined synthetic routes .

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